Superior Potency: Freselestat (Ki = 12.2 nM) vs. First-Generation Inhibitor Sivelestat (Ki = 200 nM)
Freselestat demonstrates significantly higher target affinity compared to the first-generation inhibitor Sivelestat (ONO-5046). This difference is quantified by their respective inhibition constants (Ki) against human neutrophil elastase [1].
| Evidence Dimension | Inhibition Constant (Ki) for Human Neutrophil Elastase |
|---|---|
| Target Compound Data | 12.2 nM |
| Comparator Or Baseline | Sivelestat: 200 nM |
| Quantified Difference | Freselestat is ~16-fold more potent (lower Ki) than Sivelestat |
| Conditions | In vitro enzymatic assay using purified human neutrophil elastase |
Why This Matters
Higher potency (lower Ki) allows for the use of significantly lower compound concentrations to achieve the same level of target inhibition, minimizing potential off-target effects and reducing compound consumption in research.
- [1] GlpBio. Freselestat quarterhydrate (ONO-6818) and Sivelestat (ONO-5046) Product Information. View Source
